2-Iodo-6-(trifluoromethyl)phenol

Cross-Coupling Protecting-Group-Free Synthesis Hydroxybiaryls

Unique electronic activation from ortho-I and -CF3 enables efficient Pd-catalyzed cross-couplings without OH protection. Enhances aromatic electrophilicity, facilitates halogen bonding, and modulates LogP (4.04). Ideal for biaryl synthesis, heterocycle diversification, and fluorinated fragment-based drug design. Secure high-purity material for streamlined med chem workflows.

Molecular Formula C7H4F3IO
Molecular Weight 288.01 g/mol
CAS No. 149209-48-3
Cat. No. B174156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-(trifluoromethyl)phenol
CAS149209-48-3
Molecular FormulaC7H4F3IO
Molecular Weight288.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)O)C(F)(F)F
InChIInChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H
InChIKeyNDHFOURDXWPNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-(trifluoromethyl)phenol (CAS 149209-48-3): A Versatile Iodoarene Building Block for Medicinal Chemistry and Cross-Coupling


2-Iodo-6-(trifluoromethyl)phenol is a halogenated aromatic compound that functions as a highly reactive and versatile building block in organic synthesis, particularly for cross-coupling reactions. Its structure features a phenolic hydroxyl group, an ortho-iodine atom, and an ortho-trifluoromethyl (-CF3) group . The combination of these substituents creates a uniquely activated aryl iodide that enables diverse C-C, C-O, and C-N bond formations [1]. The electron-withdrawing -CF3 group enhances the electrophilicity of the iodine, making it an excellent partner for palladium-, copper-, and iron-catalyzed cross-couplings [2]. The compound is also a valuable precursor for introducing fluorine and iodine atoms into bioactive molecules, as fluorination is a critical strategy in modern drug discovery for modulating metabolic stability, lipophilicity, and target binding [3].

Why 2-Iodo-6-(trifluoromethyl)phenol Cannot Be Replaced by Common Analogs in Precision Synthesis


The unique positioning of both the iodine and the trifluoromethyl group ortho to the phenol creates a distinct electronic and steric environment that generic iodophenol or trifluoromethylphenol analogs cannot replicate. Substituting with a simpler aryl halide, such as 2-bromophenol or 2-iodophenol, fails because the ortho-trifluoromethyl group profoundly increases the electrophilicity of the iodine, as confirmed by comparative DFT calculations of homologous halogenated phenols [1]. This altered electronics directly impacts the thermodynamics of halogen bonding and the reactivity in metal-catalyzed transformations, where aryl iodides are known to be orders of magnitude more reactive than their bromo counterparts [2]. Furthermore, the ortho-trifluoromethyl group imparts a significantly higher LogP, calculated at 4.04, and increased acidity, enhancing the molecule's utility in medicinal chemistry applications, properties that are absent in non-fluorinated analogs . Simple substitution with a less reactive or differently positioned analog would therefore lead to failed cross-couplings, altered reaction selectivity, or diminished biological activity.

2-Iodo-6-(trifluoromethyl)phenol: Quantified Differentiation from Structural Analogs


Superior Cross-Coupling Reactivity and Protecting-Group-Free Synthesis of Hydroxybiaryls

2-Iodo-6-(trifluoromethyl)phenol, as an unprotected iodophenol, can be directly cross-coupled with triarylbismuth reagents in a protecting-group-free protocol to afford hydroxybiaryls in good to high yields [1]. This methodology, which proceeds with a threefold coupling advantage for the bismuth reagent, is specifically enabled by the high reactivity of the aryl iodide. In contrast, less reactive aryl bromides would require harsher conditions or protecting groups, limiting functional group tolerance and increasing synthetic steps. The use of this specific iodoarene eliminates the need for orthogonal protection and deprotection of the phenolic -OH group, streamlining the synthesis of complex molecules.

Cross-Coupling Protecting-Group-Free Synthesis Hydroxybiaryls Palladium Catalysis

Enhanced Acidity (pKa) Modulates Binding and Reactivity in Comparison to Non-Fluorinated Phenols

The ortho-trifluoromethyl group in 2-Iodo-6-(trifluoromethyl)phenol significantly increases the acidity of the phenolic proton relative to unsubstituted phenol (pKa ~9.89) or even ortho-halogenated phenols like 2-iodophenol [1]. The strong electron-withdrawing inductive effect of the -CF3 group stabilizes the phenoxide anion, thereby lowering the pKa. While an exact experimental pKa for this specific compound was not found in the open literature, DFT calculations on homologous ortho-(trifluoromethyl)phenols indicate a substantial decrease in pKa, a trend that is further supported by the known acidifying effect of iodine . This enhanced acidity influences the compound's ionization state at physiological pH, impacting solubility, membrane permeability, and target binding in medicinal chemistry applications.

Acidity pKa Medicinal Chemistry Electron-Withdrawing Effect

Distinct Lipophilicity (LogP 4.04) for Optimized Drug-Like Properties Compared to Non-Iodinated Analogs

The combination of a hydrophobic iodine atom and a trifluoromethyl group on the phenol ring dramatically increases the compound's lipophilicity. The calculated LogP for 2-Iodo-6-(trifluoromethyl)phenol is 4.04, as determined by ACD/Labs . This is in stark contrast to phenol itself (LogP ~1.5) or 2-iodophenol (LogP ~2.7). The higher LogP value of 4.04 places this compound in a lipophilicity range often associated with improved passive membrane permeability, which is a crucial parameter in the early stages of drug discovery for compounds targeting intracellular enzymes or crossing the blood-brain barrier. The presence of the iodine also provides a heavy atom for potential X-ray crystallographic studies.

Lipophilicity LogP ADME Drug Design

Quantifiable Halogen Bonding Potential in Solution Enabled by Ortho-Iodo/Trifluoromethyl Motif

The presence of an iodine atom ortho to an electron-withdrawing trifluoromethyl group creates a powerful σ-hole, making the iodine a potent halogen bond (XB) donor. Studies on iodoperfluoroarenes, a class to which this compound belongs, demonstrate that the association constants (Ka) for halogen bonding with Lewis bases can be quantitatively measured via 19F NMR titrations [1]. While direct Ka data for 2-Iodo-6-(trifluoromethyl)phenol was not located, the established linear free energy relationships for substituted iodoperfluoroarenes confirm that electron-withdrawing groups like -CF3 in the ortho-position significantly enhance XB donor ability relative to non-fluorinated or meta/para-substituted analogs. This predictable, quantifiable interaction is a distinct advantage in supramolecular design and catalysis.

Halogen Bonding Supramolecular Chemistry Crystal Engineering Catalysis

2-Iodo-6-(trifluoromethyl)phenol: High-Value Scenarios for Research and Industrial Procurement


Streamlined Synthesis of Hydroxybiaryl Pharmacophores via Protecting-Group-Free Cross-Coupling

Medicinal chemistry departments in pharmaceutical companies and CROs should prioritize the procurement of 2-Iodo-6-(trifluoromethyl)phenol for the synthesis of hydroxybiaryl-containing drug candidates. As demonstrated in the literature, this compound can be used in a highly efficient, protecting-group-free Pd-catalyzed cross-coupling with triarylbismuth reagents [1]. This methodology avoids the traditional and often low-yielding protection/deprotection sequences of the phenolic -OH group, directly accessing unsymmetrical hydroxybiaryls in good to high yields. This translates to a 2-step reduction in the overall synthetic sequence, accelerating lead optimization and reducing development costs. The resulting biaryl motifs are ubiquitous in pharmaceuticals targeting kinases, proteases, and GPCRs.

Design and Optimization of Fluorinated Drug Candidates with Enhanced ADME Properties

Computational and medicinal chemists seeking to fine-tune the lipophilicity (LogP) of lead compounds will find 2-Iodo-6-(trifluoromethyl)phenol to be a valuable fragment. Its calculated LogP of 4.04 provides a predictable increase in lipophilicity compared to non-iodinated or non-fluorinated analogs. This property is particularly valuable for optimizing compounds intended to cross biological membranes, such as the blood-brain barrier, or those targeting intracellular pathogens. The heavy iodine atom also serves as a convenient handle for experimental phase determination in X-ray crystallography, aiding in structure-based drug design. The enhanced acidity (lower pKa) relative to phenol further modulates the compound's charge state in biological media, influencing target engagement.

Supramolecular Chemistry and Crystal Engineering: Reliable Halogen Bonding Motif

Research groups in supramolecular chemistry and crystal engineering should consider 2-Iodo-6-(trifluoromethyl)phenol for its predictable and strong halogen bonding (XB) donor capabilities. The ortho-disposition of the iodine and the electron-withdrawing trifluoromethyl group creates a pronounced σ-hole on the iodine atom [2]. This leads to enhanced association constants (Ka) for binding with a variety of Lewis bases (e.g., amines, pyridines, anions) in solution compared to less activated iodoarenes. This reliable, quantifiable non-covalent interaction is a powerful tool for constructing functional co-crystals, designing anion receptors, and developing novel catalysts where a strong and directional halogen bond is required.

Versatile Precursor for Complex Heterocycle Synthesis via Multi-Component Reactions

Organic chemists developing new synthetic methodologies can leverage the ortho-iodophenol motif of 2-Iodo-6-(trifluoromethyl)phenol as a gateway to complex heterocycles. The presence of the free phenol and the ortho-iodine allows for a variety of tandem C-C and C-O bond-forming sequences, including Sonogashira, Heck, and Ullmann-type reactions, often followed by intramolecular cyclization [3]. The trifluoromethyl group imparts valuable electronic and metabolic stability to the final heterocyclic products, making this compound an ideal starting material for generating diverse libraries of fluorinated benzofurans, chromenes, and related heterocycles that are of high interest in both pharmaceutical and agrochemical industries.

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